4-Bromo-3-methylphenylboronic acid pinaco ester
Description
Overview of Aryl Boronic Esters as Versatile Synthetic Intermediates
Aryl boronic esters are organoboron compounds characterized by a boronic acid ester functional group attached to an aromatic ring. Their prominence in organic synthesis stems from their utility in the formation of carbon-carbon and carbon-heteroatom bonds. These compounds are generally stable, often crystalline solids with good shelf-life, and are compatible with a broad range of reaction conditions and functional groups, making them ideal for multi-step synthetic sequences. The boron moiety can be readily transformed into various other functional groups, further expanding their synthetic utility.
Significance of Pinacol (B44631) Esters in Cross-Coupling Methodologies
The use of pinacol as the diol component for the boronic ester offers several distinct advantages, particularly in the context of cross-coupling reactions. Pinacol esters are generally more stable and less prone to protodeboronation (the undesired cleavage of the carbon-boron bond) compared to their corresponding boronic acids. This enhanced stability allows for easier purification and handling.
In the realm of palladium-catalyzed cross-coupling reactions, such as the renowned Suzuki-Miyaura coupling, pinacol boronic esters are highly effective coupling partners. The reaction typically involves the coupling of an organoboron reagent with an organic halide or triflate. The pinacol ester's stability and reactivity profile make it a reliable and widely used reagent in the synthesis of biaryls, a common motif in pharmaceuticals and materials science.
Scope and Importance of 4-Bromo-3-methylphenylboronic Acid Pinacol Ester as a Building Block
4-Bromo-3-methylphenylboronic acid pinacol ester is a bifunctional building block that offers synthetic chemists a strategic advantage in molecular design. The presence of both a bromo substituent and a boronic ester on the same aromatic ring allows for selective and sequential cross-coupling reactions. The differential reactivity of the carbon-bromine bond and the carbon-boron bond under various catalytic conditions enables the stepwise introduction of different aryl or alkyl groups.
This "orthogonality" in reactivity is highly valuable for the construction of complex, unsymmetrical biaryl compounds and other intricate molecular frameworks. The methyl group on the phenyl ring also provides steric and electronic influence, which can be exploited to control regioselectivity in certain reactions and to fine-tune the properties of the final product. The applications of this versatile building block are found in the synthesis of agrochemicals, liquid crystals, and, most notably, in the discovery and development of new pharmaceutical agents.
Chemical and Physical Properties of 4-Bromo-3-methylphenylboronic acid pinacol ester and Related Compounds
To provide a comprehensive understanding of the compound, the following tables detail its key chemical and physical properties, alongside those of closely related structures for comparative purposes.
Table 1: Chemical Properties
| Property | 4-Bromo-3-methylphenylboronic acid pinacol ester | (4-Bromo-3-methylphenyl)boronic acid researchgate.net | 4-Bromomethylphenylboronic acid pinacol ester |
| Molecular Formula | C13H18BBrO2 | C7H8BBrO2 | C13H18BBrO2 |
| Molecular Weight | 313.00 g/mol | 214.85 g/mol | 297.00 g/mol |
| IUPAC Name | 2-(4-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | (4-bromo-3-methylphenyl)boronic acid | 2-(4-(bromomethyl)phenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
| CAS Number | 832634-71-0 | 221006-67-3 | 138500-85-3 |
Table 2: Physical Properties
| Property | 4-Bromo-3-methylphenylboronic acid pinacol ester | (4-Bromo-3-methylphenyl)boronic acid researchgate.net | 4-Bromomethylphenylboronic acid pinacol ester |
| Appearance | White to off-white solid | Solid | Solid |
| Melting Point | 63-67 °C | Not available | 85-89 °C |
| Boiling Point | Not available | Not available | Not available |
| Solubility | Soluble in common organic solvents like THF, Dichloromethane, and Ethyl Acetate (B1210297) | Not available | Not available |
Spectroscopic Data
Table 3: Representative ¹H and ¹³C NMR Data for Phenylboronic Acid Pinacol Esters
| Compound | ¹H NMR (CDCl₃, δ ppm) muni.cz | ¹³C NMR (CDCl₃, δ ppm) muni.cz |
| 4-Methylphenylboronic acid pinacol ester | 7.69 (d, J=7.8 Hz, 2H), 7.18 (d, J=7.7 Hz, 2H), 2.36 (s, 3H), 1.34 (s, 12H) | 141.0, 134.9, 128.7, 83.6, 24.8, 21.6 |
| 4-Chlorophenylboronic acid pinacol ester | 7.72 (d, J=8.3 Hz, 2H), 7.33 (d, J=8.3 Hz, 2H), 1.34 (s, 12H) | 137.5, 136.1, 128.0, 84.0, 24.8 |
Detailed Research Findings
The synthetic utility of 4-Bromo-3-methylphenylboronic acid pinacol ester is exemplified in its application as a key intermediate in the synthesis of complex organic molecules. Its bifunctional nature allows for a programmed, stepwise elaboration of the aromatic core.
A primary application of this building block is in sequential Suzuki-Miyaura cross-coupling reactions. For instance, the boronic ester moiety can first be coupled with an aryl halide under palladium catalysis. The resulting biaryl system, still bearing the bromo substituent, can then undergo a second Suzuki-Miyaura coupling with a different boronic acid or ester. This strategy provides a convergent and efficient route to unsymmetrical terphenyls and other highly substituted aromatic compounds, which are of significant interest in materials science and medicinal chemistry.
While specific, high-profile examples in the published literature for this exact molecule are not abundant, the general strategy of using halo-substituted arylboronic esters is a cornerstone of modern synthetic chemistry. The principles governing its reactivity and the types of transformations it can undergo are well-established through studies on analogous compounds.
Properties
IUPAC Name |
2-(4-bromo-3-methylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BBrO2/c1-9-8-10(6-7-11(9)15)14-16-12(2,3)13(4,5)17-14/h6-8H,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVWBOXLZYNYHCR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Br)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BBrO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.00 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Bromo 3 Methylphenylboronic Acid Pinacol Ester
Precursor-Based Synthesis Strategies
A common and straightforward approach to obtaining 4-bromo-3-methylphenylboronic acid pinacol (B44631) ester is through the esterification of 4-bromo-3-methylphenylboronic acid with pinacol. This method relies on the availability of the boronic acid precursor.
Esterification of 4-Bromo-3-methylphenylboronic Acid with Pinacol
The esterification reaction involves the condensation of 4-bromo-3-methylphenylboronic acid and pinacol, forming a stable five-membered cyclic boronate ester. This reaction is reversible and requires specific conditions to drive it towards the product side.
The direct esterification of arylboronic acids with pinacol is often conducted under relatively mild conditions. Typically, the reaction is carried out in an aprotic solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF), at room temperature. The reaction can be left to stir for several hours to overnight to ensure completion.
While the reaction can proceed without a dedicated catalyst, it is mechanistically an acid-catalyzed process. The boronic acid itself can act as a Lewis acid to activate the pinacol hydroxyl groups. In some instances, to accelerate the reaction, a catalytic amount of a protic acid or a Lewis acid could be employed, though for many simple arylboronic acids, this is not a strict requirement.
A general representation of the reaction is as follows:
| Parameter | Typical Condition |
| Reactants | 4-Bromo-3-methylphenylboronic acid, Pinacol |
| Solvent | Diethyl ether, Tetrahydrofuran (THF) |
| Temperature | Room temperature |
| Reaction Time | Several hours to overnight |
| Catalyst | Often uncatalyzed; inherent Lewis acidity of boronic acid suffices |
To mitigate this, dehydrating agents are commonly added to the reaction mixture. Anhydrous magnesium sulfate (B86663) (MgSO₄) is a frequently used drying agent in this context. It efficiently sequesters the water molecules generated during the reaction, preventing the reverse reaction from occurring. Other drying agents, such as molecular sieves, can also be employed. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help to exclude atmospheric moisture.
| Dehydrating Agent | Function |
| Anhydrous Magnesium Sulfate (MgSO₄) | Sequesters water produced during esterification |
| Molecular Sieves | Adsorbs water from the reaction mixture |
To maximize the yield of 4-bromo-3-methylphenylboronic acid pinacol ester, several reaction parameters can be optimized:
Stoichiometry of Reactants: Using a slight excess of pinacol can help to shift the equilibrium towards the product side. Typically, 1.0 to 1.2 equivalents of pinacol are used relative to the boronic acid.
Concentration: The reaction is generally run at moderate concentrations to ensure efficient collision of reactant molecules without promoting side reactions.
Purity of Reagents and Solvents: The use of high-purity starting materials and anhydrous solvents is essential to prevent unwanted side reactions and ensure a high conversion rate.
Work-up Procedure: After the reaction is complete, the solid dehydrating agent is typically removed by filtration. The solvent is then evaporated under reduced pressure. The crude product can often be purified by recrystallization or column chromatography to obtain the final product in high purity.
Direct Carbon-Boron Bond Formation Approaches
An alternative and powerful strategy for the synthesis of 4-bromo-3-methylphenylboronic acid pinacol ester involves the direct formation of the carbon-boron bond on the aromatic ring. The Miyaura borylation is a prominent example of this approach.
Miyaura Borylation (Palladium-Catalyzed Borylation)
The Miyaura borylation reaction is a palladium-catalyzed cross-coupling reaction between an aryl halide (or triflate) and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. nih.govorganic-chemistry.orgwikipedia.org This method is highly valued for its broad substrate scope and tolerance of various functional groups. alfa-chemistry.com For the synthesis of 4-bromo-3-methylphenylboronic acid pinacol ester, the starting material would be 4-bromo-3-methyltoluene.
The general reaction scheme is as follows:
A typical Miyaura borylation reaction involves a palladium catalyst, a phosphine (B1218219) ligand, a base, and a suitable solvent. alfa-chemistry.com
Palladium Catalyst: A variety of palladium sources can be used, with palladium(II) complexes that are reduced in situ to palladium(0) being common. A widely used and effective catalyst is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). wikipedia.orgalfa-chemistry.com
Ligand: The phosphine ligand stabilizes the palladium center and influences its reactivity. In the case of PdCl₂(dppf), the dppf ligand is part of the complex. Other phosphine ligands can also be employed to optimize the reaction.
Base: A base is required for the transmetalation step of the catalytic cycle. Potassium acetate (B1210297) (KOAc) is a commonly used base in Miyaura borylations as it is sufficiently basic to promote the reaction without causing significant side reactions, such as the Suzuki-Miyaura coupling of the product with the starting aryl halide. organic-chemistry.orgalfa-chemistry.com
Boron Source: Bis(pinacolato)diboron (B₂pin₂) is the most common diboron reagent used in these reactions.
Solvent: Aprotic polar solvents such as dimethyl sulfoxide (B87167) (DMSO) or 1,4-dioxane (B91453) are typically used to dissolve the reactants and facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, often around 80°C, to ensure a reasonable reaction rate.
| Component | Example | Role |
| Aryl Halide | 4-Bromo-3-methyltoluene | Substrate |
| Boron Reagent | Bis(pinacolato)diboron (B₂pin₂) | Source of the pinacol boronate group |
| Palladium Catalyst | [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) | Catalyzes the cross-coupling reaction |
| Base | Potassium Acetate (KOAc) | Facilitates the transmetalation step |
| Solvent | Dimethyl Sulfoxide (DMSO), 1,4-Dioxane | Reaction medium |
| Temperature | ~80 °C | Provides energy for the reaction to proceed |
The Miyaura borylation offers a direct and efficient route to 4-bromo-3-methylphenylboronic acid pinacol ester, often with high yields and excellent functional group compatibility.
From Halogenated Aromatic Precursors (e.g., 4-Bromo-3-methylbromobenzene)
The synthesis of 4-Bromo-3-methylphenylboronic acid pinacol ester typically starts from a corresponding dihalogenated aromatic precursor, such as 1,4-dibromo-2-methylbenzene. In this process, a palladium catalyst facilitates the selective coupling of one C-Br bond with a borylating agent, leaving the other C-Br bond intact for subsequent chemical transformations. The general reaction involves treating the aryl halide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. organic-chemistry.orgalfa-chemistry.com
The reaction tolerates various functional groups, making it a robust method for synthesizing complex molecules. alfa-chemistry.com The choice of precursor is critical; aryl bromides and iodides are common substrates due to their reactivity in the palladium-catalyzed cycle. nih.gov
Table 1: Typical Components for Miyaura Borylation
| Component | Example | Role |
|---|---|---|
| Aryl Halide Precursor | 1,4-dibromo-2-methylbenzene | Source of the aryl scaffold |
| Boron Source | Bis(pinacolato)diboron (B₂pin₂) | Provides the pinacol boronate moiety |
| Palladium Catalyst | PdCl₂(dppf), Pd₂(dba)₃ | Facilitates the C-B bond formation |
| Ligand | XPhos, SPhos, PCy₃ | Stabilizes and activates the catalyst |
| Base | Potassium Acetate (KOAc) | Activates the palladium complex |
Mechanistic Aspects of Palladium-Catalyzed C(sp²)-B Bond Formation
The mechanism of the Miyaura borylation is a well-established catalytic cycle involving palladium in the 0 and +2 oxidation states. alfa-chemistry.com
The key steps are as follows:
Oxidative Addition : The cycle begins with the oxidative addition of a catalytically active Pd(0) species to the aryl halide (Ar-X), forming a Pd(II) intermediate (Ar-Pd-X). alfa-chemistry.com
Ligand Exchange : The halide ligand on the Pd(II) complex is exchanged with an acetate or phenoxide anion from the base (e.g., KOAc). This step is crucial as the resulting (acetato)palladium(II) complex is more reactive in the subsequent transmetalation step. organic-chemistry.org The Pd-O bond is more reactive than the initial Pd-X bond. organic-chemistry.org
Transmetalation : The boryl group from bis(pinacolato)diboron is transferred to the palladium center, forming an Ar-Pd-B(pin) species and regenerating the acetate salt. The high oxophilicity (affinity for oxygen) of boron is a significant driving force for this step. organic-chemistry.orgalfa-chemistry.com
Reductive Elimination : In the final step, the desired arylboronic acid pinacol ester (Ar-Bpin) is formed, and the Pd(0) catalyst is regenerated, allowing it to re-enter the catalytic cycle. alfa-chemistry.com
Influence of Bis(pinacolato)diboron (B₂pin₂) Stoichiometry and Source
Bis(pinacolato)diboron (B₂pin₂) is the most commonly employed boron source for this transformation. nih.gov It is typically used in a slight stoichiometric excess (e.g., 1.1 to 1.5 equivalents) relative to the aryl halide to drive the reaction to completion. acs.org While effective, B₂pin₂ is not highly atom-economical, and the pinacol byproduct can sometimes complicate purification. nih.gov
Catalyst Systems and Ligand Effects in Miyaura Borylation
The selection of the palladium catalyst and associated ligands is paramount for achieving high efficiency in Miyaura borylation, particularly with less reactive or sterically hindered aryl halides. nih.govorganic-chemistry.org
Palladium Sources : Common palladium precursors include palladium(II) acetate (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)). alfa-chemistry.comhkbu.edu.hk
Ligand Effects : Phosphine ligands play a critical role in stabilizing the palladium catalyst and modulating its reactivity. Electron-rich, bulky monophosphine ligands are often highly effective. Biaryl monophosphine ligands, such as SPhos and XPhos, have demonstrated exceptional activity for the borylation of a wide range of aryl bromides and even the more challenging aryl chlorides. nih.govorganic-chemistry.orgrsc.org These ligands promote the oxidative addition and reductive elimination steps of the catalytic cycle. organic-chemistry.org For sterically demanding substrates, specialized ligands have been developed to achieve high yields at low catalyst loadings. organic-chemistry.orgsemanticscholar.org
Table 2: Common Palladium Catalysts and Ligands for Miyaura Borylation
| Catalyst/Precursor | Ligand | Substrate Scope |
|---|---|---|
| PdCl₂(dppf) | dppf (built-in) | Aryl iodides and bromides |
| Pd₂(dba)₃ / Pd(OAc)₂ | Tricyclohexylphosphine (PCy₃) | Expanded scope to aryl chlorides |
| XPhos-Pd-G2 | XPhos (built-in) | Aryl chlorides, bromides, hindered systems |
Solvent Systems and Additives for Reaction Efficiency
The reaction environment, dictated by the choice of solvent and additives, significantly impacts the yield and rate of Miyaura borylation.
Solvent Systems : Polar aprotic solvents such as 1,4-dioxane, dimethyl sulfoxide (DMSO), and tetrahydrofuran (THF) are frequently used and can enhance reaction yields. alfa-chemistry.comnih.gov More recently, efforts have focused on greener and more sustainable solvent systems. Successful borylations have been reported in ethanol (B145695), water (using micellar catalysis), and deep-eutectic solvents. nih.govrsc.orgacs.org
Additives (Bases) : The choice of base is critical for the success of the reaction. Weak bases, most commonly potassium acetate (KOAc) and occasionally potassium phenoxide (KOPh), are optimal. organic-chemistry.orgalfa-chemistry.com Stronger bases can lead to a competing Suzuki-Miyaura coupling reaction between the newly formed boronic ester and the starting aryl halide, which reduces the desired product's yield. alfa-chemistry.com The primary role of the base is to facilitate the transmetalation step by forming a more reactive (acetato)palladium(II) intermediate, rather than activating the diboron reagent directly. organic-chemistry.orgalfa-chemistry.com Additives like ethylene (B1197577) glycol have also been shown to increase yields and reaction rates, particularly when using bis-boronic acid (BBA) as the boron source. nih.gov
Grignard Reagent-Mediated Boronation
An alternative, classic approach to synthesizing arylboronic esters involves the use of Grignard reagents. This method relies on the reaction of a pre-formed organomagnesium compound with an electrophilic boron source. nih.govorganic-chemistry.org
Formation of Aryl Grignard Reagents from Aryl Halides
The synthesis begins with the formation of an aryl Grignard reagent from an aryl halide, such as 4-bromo-3-methylbromobenzene. adichemistry.com This involves the oxidative insertion of magnesium metal into the carbon-bromine bond. adichemistry.com
Key aspects of this process include:
Anhydrous Conditions : The reaction is highly sensitive to moisture, as Grignard reagents are strong bases and will be rapidly quenched by water or other protic sources. Therefore, all glassware must be scrupulously dried, and anhydrous ether solvents (typically diethyl ether or THF) must be used. mnstate.edulibretexts.org The ether solvent also serves to stabilize the Grignard reagent by coordination. adichemistry.com
Magnesium Activation : The surface of magnesium metal is often coated with a passivating layer of magnesium oxide, which can prevent the reaction from starting. mnstate.edu An induction period is common, and initiation may require activating the magnesium surface by physical means (crushing) or with chemical activators like iodine or 1,2-dibromoethane. adichemistry.commnstate.edu
Borylation Step : Once the Grignard reagent (ArMgBr) is formed, it is treated in situ with an electrophilic boron reagent. While trialkyl borates can be used, they often lead to multiple additions. google.comgoogle.com Pinacolborane (HBPin) is a highly effective alternative that reacts with the Grignard reagent to afford the desired pinacolboronate ester directly and in high yield, typically through the elimination of hydridomagnesium bromide. organic-chemistry.orgnih.gov This method is efficient and avoids the need for cryogenic temperatures often required for reactions with organolithium reagents. google.com
Controlled Reaction Temperatures and Quenching Procedures
Precise temperature control is critical for the successful synthesis of arylboronic esters, as it directly influences reaction rates, selectivity, and the stability of intermediates. For syntheses involving highly reactive organometallic species, such as those generated via lithium-halogen exchange, cryogenic temperatures (e.g., below -70 °C) are often necessary to prevent side reactions and decomposition. orgsyn.org In other cases, such as certain metalation reactions, milder conditions of -20 °C may be sufficient. clockss.org Some modern protocols, particularly those designed for industrial application, are optimized to run at ambient temperatures (20-30 °C) to enhance scalability and reduce energy costs. google.com
The quenching procedure is an essential step that terminates the reaction and begins the workup process. Typically, the reaction mixture is treated with an aqueous solution, such as 1 M HCl, to neutralize any remaining reactive reagents and facilitate the separation of the organic product from inorganic byproducts. google.com This controlled quenching ensures the stability of the desired boronic ester and prepares it for subsequent purification steps.
Advanced C-H Borylation Methodologies
As an alternative to methods starting from aryl halides, direct C-H borylation has emerged as a more atom-economical strategy. nih.gov This approach involves the direct conversion of an aromatic C-H bond into a C-B bond, bypassing the need for pre-functionalized starting materials.
Catalytic Systems for Direct C-H Activation and Borylation
Iridium-catalyzed reactions are the foremost method for the direct C-H borylation of aromatic compounds. umich.edu These catalytic systems are highly efficient and tolerate a diverse array of substituents. researchgate.net The active catalyst is typically generated from an iridium precursor in combination with a specific ligand, which modulates the catalyst's reactivity and selectivity. umich.eduresearchgate.net This powerful technique allows for the synthesis of aromatic organoboron compounds from simple arene precursors in a single step.
| Catalyst Component | Function | Common Examples |
| Metal Precursor | Iridium (Ir) | Provides the active catalytic center for C-H activation. |
| Ligand | Bidentate Phosphines or Bipyridines | Influences the steric and electronic environment of the metal, controlling regioselectivity and efficiency. umich.eduresearchgate.net |
This table details the components of typical catalytic systems for C-H borylation.
Regioselectivity in Aryl C-H Borylation
A key challenge in C-H activation is controlling which C-H bond in a molecule reacts. In the iridium-catalyzed C-H borylation of carbocyclic aromatic rings, regioselectivity is predominantly governed by steric factors. researchgate.net The borylation reaction preferentially occurs at the most sterically accessible C-H bond, meaning the position that is least hindered by nearby substituents. researchgate.net
For the direct synthesis of 4-bromo-3-methylphenylboronic acid pinacol ester from 1-bromo-2-methylbenzene, the catalyst would assess the steric environment created by the bromo and methyl groups. The boryl group is directed to the least sterically crowded position on the aromatic ring. While electronic effects can also contribute, particularly in heterocyclic systems, steric hindrance is the principal directing factor for carbocycles. researchgate.netumich.edu
Considerations for Large-Scale Production and Industrial Synthesis
Transitioning the synthesis of 4-bromo-3-methylphenylboronic acid pinacol ester from the laboratory to an industrial scale introduces critical considerations regarding safety, efficiency, cost, and process robustness.
Process Optimization for High Throughput and Purity
The industrial-scale synthesis of arylboronic acid pinacol esters, including 4-Bromo-3-methylphenylboronic acid pinacol ester, necessitates the development of practical, scalable, and cost-effective processes that deliver high yields and exceptional purity. Process optimization often focuses on moving away from cryogenic conditions, which are challenging and expensive to maintain on a large scale.
A key strategy involves the use of optimized metalation reagents. For instance, in the synthesis of the analogous compound 4-aminophenylboronic acid pinacol ester, a lithium trialkylmagnesiate complex, such as i-Bu(n-Bu)2MgLi, has been shown to be highly effective. clockss.org This reagent facilitates the crucial halogen-magnesium exchange reaction under mild, non-cryogenic conditions (e.g., -20 °C), which is a significant improvement over methods requiring much lower temperatures. clockss.orgresearchgate.net This approach not only enhances safety and reduces costs but also proceeds smoothly to deliver kilogram quantities of the target compound in high yield. clockss.orgresearchgate.net
Optimization studies often involve screening different reagents and reaction temperatures to maximize product yield. The choice of the ate complex and the thermal conditions are critical variables that are fine-tuned to achieve the desired outcome.
Table 1: Optimization of Bromine-Magnesium Exchange Conditions for an Analogous Aryl Bromide Data adapted from a study on the synthesis of 4-aminophenylboronic acid pinacol ester. clockss.org
| Entry | Reagent | Temperature (°C) | Yield (%) |
| 1 | (n-Bu)3MgLi | -40 | 59 |
| 2 | (n-Bu)Me2MgLi | -40 | 62 |
| 3 | i-Bu(n-Bu)2MgLi | -40 | 70 |
| 4 | i-Pr(n-Bu)2MgLi | -40 | 67 |
| 5 | i-Bu(n-Bu)2MgLi | -20 | 70 |
| 6 | i-Bu(n-Bu)2MgLi | 0 | 65 |
This systematic approach to process optimization ensures that the synthesis is not only efficient but also robust and scalable for high-throughput production. clockss.org
Advanced Purification and Isolation Techniques
Achieving high purity of 4-Bromo-3-methylphenylboronic acid pinacol ester is critical for its successful application in subsequent chemical transformations, such as cross-coupling reactions. Advanced purification techniques are employed to remove unreacted starting materials, by-products, and other impurities. The primary methods for purifying boronic esters are column chromatography and recrystallization. researchgate.net
Silica (B1680970) gel column chromatography is a widely used and effective method for the purification of boronic acid pinacol esters. researchgate.netrsc.org This technique separates compounds based on their differential adsorption to the stationary phase (silica gel) and their solubility in the mobile phase (eluent).
The choice of eluent system is crucial for successful separation. For arylboronic esters, which are typically of low to moderate polarity, common mobile phases consist of a mixture of a non-polar solvent like petroleum ether (PE) or hexane (B92381) and a more polar solvent such as ethyl acetate (EtOAc). rsc.org The ratio of these solvents is adjusted to achieve optimal separation of the desired product from impurities. rsc.org
A significant challenge in the chromatography of pinacol boronic esters is their potential for hydrolysis on the silica gel surface, which can lead to product loss. nih.govresearchgate.net To mitigate this, a modified technique involving silica gel impregnated with boric acid has been developed. This approach has been shown to be effective in suppressing the over-adsorption and degradation of the pinacol boronic esters during both thin-layer chromatography (TLC) and flash column chromatography. researchgate.net Neutral alumina (B75360) can also be considered as an alternative stationary phase. researchgate.net
Table 2: Exemplary Eluent Systems for Chromatographic Purification of Arylboronic Esters Based on general procedures for similar compounds. rsc.org
| Compound Type | Eluent System (v/v) | Purity Achieved |
| 4-Methylphenylboronic acid pinacol ester | Petroleum Ether / Ethyl Acetate (95/5) | 93% Yield |
| 4-Chlorophenylboronic acid pinacol ester | Petroleum Ether / Ethyl Acetate (95/5) | 84% Yield |
| 4-(Trifluoromethoxy)phenylboronic acid pinacol ester | Petroleum Ether / Ethyl Acetate (9/1) | 91% Yield |
Recrystallization is a powerful technique for achieving very high levels of purity for solid compounds like 4-Bromo-3-methylphenylboronic acid pinacol ester. clockss.org This method relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures. researchgate.net
The general procedure involves dissolving the crude product in a minimum amount of a suitable hot solvent in which the compound is soluble at high temperatures but less soluble at cooler temperatures. As the solution cools, the solubility of the target compound decreases, causing it to crystallize out, leaving the more soluble impurities behind in the solvent. researchgate.net An alternative method involves dissolving the crude material in a "good" solvent and then slowly adding a "poor" or "anti-solvent" in which the compound is insoluble to induce crystallization. researchgate.net
The selection of an appropriate solvent is critical for effective recrystallization. For arylboronic acid pinacol esters, solvents such as ethanol, ethyl acetate, dichloroethane, and benzene (B151609) have been found to be effective. clockss.orgresearchgate.net For example, the analogous 4-aminophenylboronic acid pinacol ester can be successfully recrystallized from ethanol to yield a high-purity solid. clockss.org
Table 3: Potential Solvents for Recrystallization of Boronic Acids and Esters researchgate.net
| Solvent | Type | Notes |
| Ethanol | Protic Polar | Used for similar boronic esters. clockss.org |
| Ethyl Acetate | Aprotic Polar | Generally a good solvent for moderate polarity compounds. |
| Dichloroethane | Aprotic Halogenated | Can be effective for a range of organic solids. |
| Benzene | Aprotic Non-polar | A potential solvent, though its use is often limited by toxicity. |
| Hexane / Ethyl Acetate | Solvent/Anti-solvent | A common combination for inducing crystallization. |
Advanced Spectroscopic and Analytical Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of 4-Bromo-3-methylphenylboronic acid pinacol (B44631) ester, providing detailed information about the proton, carbon, and boron nuclei.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is employed to identify the chemical environment of the hydrogen atoms within the molecule. The spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons.
For 4-Bromo-3-methylphenylboronic acid pinacol ester, the aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the protons on the phenyl ring. The substitution pattern (a bromine atom, a methyl group, and a boronic ester group) results in a specific splitting pattern. The proton adjacent to the boron group but ortho to the methyl group would appear as a singlet or a narrowly split doublet. The other two aromatic protons would exhibit a doublet and a doublet of doublets, respectively, due to their coupling with each other.
The aliphatic region of the spectrum is characterized by two signals. A sharp singlet corresponds to the three protons of the methyl group attached to the phenyl ring. A second, more intense singlet arises from the twelve equivalent protons of the two methyl groups on the pinacol ester moiety.
Table 1: Predicted ¹H NMR Data for 4-Bromo-3-methylphenylboronic acid pinacol ester (Note: Data is predicted based on analogous structures and theoretical principles, as specific experimental data was not found in the searched literature.)
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment |
| ~7.65 | d | 1H | Ar-H |
| ~7.55 | dd | 1H | Ar-H |
| ~7.45 | d | 1H | Ar-H |
| ~2.40 | s | 3H | Ar-CH₃ |
| ~1.35 | s | 12H | -C(CH₃)₂ |
Abbreviations: s = singlet, d = doublet, dd = doublet of doublets, Ar = Aromatic
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides insight into the carbon framework of the molecule. Each unique carbon atom in the structure typically gives rise to a distinct signal.
The spectrum of 4-Bromo-3-methylphenylboronic acid pinacol ester is expected to display signals for the six aromatic carbons, the methyl carbon, the quaternary carbons of the pinacol group, and the methyl carbons of the pinacol group. The carbon atom directly attached to the boron atom (C-B) is often broadened or not observed due to quadrupolar relaxation effects from the boron nucleus. The positions of the aromatic carbon signals are influenced by the electronic effects of the substituents. The bromine atom causes a downfield shift for the carbon it is attached to, while the methyl and boronic ester groups also influence the chemical shifts of the ring carbons.
Table 2: Predicted ¹³C NMR Data for 4-Bromo-3-methylphenylboronic acid pinacol ester (Note: Data is predicted based on analogous structures and theoretical principles.)
| Chemical Shift (δ) (ppm) | Assignment |
| ~140 | Ar-C |
| ~136 | Ar-C |
| ~132 | Ar-C |
| ~128 | Ar-C |
| ~125 | Ar-C (C-Br) |
| Not Observed | Ar-C (C-B) |
| ~84.0 | -O-C(CH₃)₂ |
| ~25.0 | -C(CH₃)₂ |
| ~22.5 | Ar-CH₃ |
Boron-11 Nuclear Magnetic Resonance (¹¹B NMR) is a specialized technique used to probe the environment of the boron atom. It is particularly useful for characterizing organoboron compounds. For arylboronic acid pinacol esters, the boron atom is in a trigonal planar geometry, which results in a characteristic chemical shift.
The ¹¹B NMR spectrum of 4-Bromo-3-methylphenylboronic acid pinacol ester is expected to show a single, broad resonance. The chemical shift for tricoordinate boronic esters typically falls within the range of +20 to +35 ppm. This analysis confirms the presence of the boronic ester functionality.
Table 3: Expected ¹¹B NMR Data for 4-Bromo-3-methylphenylboronic acid pinacol ester
| Chemical Shift (δ) (ppm) | Assignment |
| ~30 | -B(O-)₂ |
While one-dimensional NMR provides fundamental structural information, advanced two-dimensional (2D) NMR techniques would be instrumental in providing unambiguous assignment of all proton and carbon signals.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons on the aromatic ring, confirming their relative positions.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of the protonated carbons in the ¹³C NMR spectrum.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons over two to three bonds. This would be crucial for assigning the quaternary carbons and confirming the connectivity between the methyl group, the aromatic ring, and the pinacol boronate ester moiety.
Solid-State NMR could be employed to study the compound in its crystalline form, providing information on polymorphism and intermolecular interactions in the solid state.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby determining the molecular weight and elemental composition of a compound.
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For 4-Bromo-3-methylphenylboronic acid pinacol ester, HRMS would be used to confirm its molecular formula, C₁₃H₁₈BBrO₂. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) for the molecular ion peak.
Table 4: Calculated HRMS Data for 4-Bromo-3-methylphenylboronic acid pinacol ester
| Ion | Molecular Formula | Calculated Exact Mass [M+H]⁺ |
| [C₁₃H₁₉B⁷⁹BrO₂]⁺ | C₁₃H₁₈B⁷⁹BrO₂ | 297.0608 |
| [C₁₃H₁₉B⁸¹BrO₂]⁺ | C₁₃H₁₈B⁸¹BrO₂ | 299.0587 |
An experimental HRMS measurement matching these calculated values to within a few parts per million (ppm) would provide unequivocal confirmation of the compound's elemental composition.
Based on a comprehensive search for scientific literature, there is insufficient specific data available in the public domain to generate a detailed article on the advanced spectroscopic and analytical characterization of 4-Bromo-3-methylphenylboronic acid pinacol ester that adheres to the strict requirements of the provided outline.
Detailed experimental results, such as specific ESI-MS mechanistic studies, complete FT-IR and FT-Raman spectral data with assignments, X-ray crystallographic structures, and specific HPLC analytical methods for this particular compound, are not present in the available search results. While general principles and methodologies for the analysis of the broader class of arylboronic acid pinacol esters exist, the request's constraint to focus solely on "4-Bromo-3-methylphenylboronic acid pinacol ester" and to include detailed research findings and data tables cannot be met with the currently accessible information.
Applications As a Key Building Block in Advanced Organic Synthesis
Construction of Biaryl Systems and Complex Aromatic Structures
The primary and most powerful application of arylboronic acid esters is in the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction forms a carbon-carbon bond between an organoboron compound and an organohalide, and it is a cornerstone of modern organic synthesis for creating biaryl systems. nih.gov
4-Bromo-3-methylphenylboronic acid pinacol (B44631) ester is ideally suited for this purpose. It contains both the boronic ester (the nucleophilic partner) and a bromo group (the electrophilic partner) within the same molecule. This dual functionality allows for two distinct strategies in synthesizing biaryl and complex aromatic structures:
Utilizing the Boronic Ester: The pinacol boronate group can react with a different aryl halide (e.g., an aryl iodide, bromide, or triflate) in a Suzuki-Miyaura coupling. This selectively forms a biaryl linkage at the position of the boron, while leaving the bromine atom on the original ring untouched for subsequent transformations.
Utilizing the Bromo Group: Conversely, the bromo group can act as the electrophilic coupling partner with another arylboronic acid or ester. This approach forms the new C-C bond at the bromine's position, preserving the boronic ester for a potential second, different coupling reaction.
This capacity for sequential, site-selective coupling makes the compound a powerful tool for the controlled, stepwise assembly of unsymmetrical biaryls and more complex, multi-ring aromatic systems that are common in pharmaceuticals and materials science. mdpi.com
Table 1: Illustrative Suzuki-Miyaura Coupling Strategies
| Reactive Site on Title Compound | Coupling Partner Example | Catalyst/Base System (Typical) | Illustrative Product Type |
|---|---|---|---|
| Boronic Ester | 4-Methoxyphenyl iodide | Pd(PPh₃)₄ / K₂CO₃ | Bromo-methyl-methoxy-biphenyl |
| Bromo Group | Thiophene-2-boronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | Methyl-thienyl-phenylboronic acid pinacol ester |
Incorporation into Diverse Molecular Architectures
Precursor for Highly Functionalized Aryl Compounds
Beyond biaryl synthesis, 4-Bromo-3-methylphenylboronic acid pinacol ester serves as a versatile precursor for a wide range of highly functionalized molecules. The boronic ester moiety is not just a handle for Suzuki coupling; it can be transformed into other functional groups. For example, under specific oxidative conditions (e.g., using hydrogen peroxide), the C-B bond can be cleaved to install a hydroxyl group, yielding a bromo-methyl-phenol derivative.
Furthermore, the bromine atom can be replaced by a variety of other groups through different palladium-catalyzed reactions, such as:
Buchwald-Hartwig amination: to introduce nitrogen-based functional groups (amines, amides).
Sonogashira coupling: to install alkyne moieties.
Heck coupling: to form carbon-carbon bonds with alkenes.
Cyanation: to add a nitrile group.
This ability to selectively modify either the C-B or the C-Br bond allows chemists to introduce a diverse array of functionalities, making the compound a valuable starting material for creating libraries of complex organic molecules for drug discovery and other applications.
Role in Multi-Component and Sequential Catalytic Processes
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product, are highly valued for their efficiency. While specific MCRs involving 4-Bromo-3-methylphenylboronic acid pinacol ester are not documented, organoboron compounds are increasingly used in such processes. For instance, boronic acids can participate in Petasis or Petasis-like reactions, which involve an amine, a carbonyl compound, and an organoboronic acid to form substituted amines.
The true strength of this building block lies in its potential for sequential, one-pot catalytic processes. A synthetic strategy could involve:
A first Suzuki-Miyaura coupling at the bromo position.
Without isolating the intermediate, changing the catalyst or reaction conditions to initiate a second coupling or functionalization at the boronic ester position.
Applications in Materials Science for the Synthesis of Advanced Materials
Polymer Chemistry and Oligomer Synthesis
Arylboronic esters and aryl halides are key monomers in the synthesis of conjugated polymers via Suzuki polycondensation. 4-Bromo-3-methylphenylboronic acid pinacol ester is an "A-B" type monomer, meaning it contains both reactive groups necessary for polymerization in one molecule.
Under palladium catalysis, this monomer can undergo self-condensation to form a poly(phenylene) derivative. The resulting polymer would feature a repeating aromatic backbone, and the methyl group substituent would influence its solubility and solid-state packing. By carefully controlling the reaction conditions, chemists can synthesize either long-chain polymers or shorter, well-defined oligomers. These materials are of interest for their potential electronic and photophysical properties. nih.gov
Table 2: Potential Polymerization Application
| Monomer Type | Polymerization Method | Potential Polymer Backbone | Key Feature |
|---|---|---|---|
| A-B Type Monomer | Suzuki Polycondensation | Poly(3-methyl-p-phenylene) | Forms conjugated polymers from a single monomer unit |
Development of Functional Organic Materials
The synthesis of functional organic materials for electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and sensors, heavily relies on the construction of tailored aromatic and heteroaromatic systems. The ability to create complex biaryl and oligo-aryl structures using building blocks like 4-Bromo-3-methylphenylboronic acid pinacol ester is central to this field.
This compound can be used to synthesize the core structures of organic semiconductors, where the extended π-conjugation of the aromatic rings is essential for charge transport. It can also be incorporated as a building block for fluorescent molecules, where the specific substitution pattern can be used to tune the emission color and quantum efficiency. Boronic acid-based materials, in general, are also explored for chemical sensing applications, as the boronic acid moiety can reversibly bind with diols, such as those found in sugars. nih.gov
Future Research Directions and Perspectives in Boronic Ester Chemistry
Development of Novel and Sustainable Catalytic Systems
While palladium catalysis is highly effective, there is a growing interest in developing more sustainable catalytic systems using earth-abundant and less toxic metals like iron, cobalt, or nickel. researchgate.net Future research will likely focus on creating new ligands and reaction conditions that enable these more sustainable metals to efficiently catalyze reactions involving boronic esters, including challenging transformations.
Advancements in Asymmetric Synthesis Utilizing Boronic Esters
Boronic esters are crucial reagents in asymmetric synthesis, allowing for the stereocontrolled formation of new C-C and C-heteroatom bonds. nih.govbris.ac.uknih.gov Ongoing research aims to develop new chiral ligands and catalysts that can achieve even higher levels of stereoselectivity in reactions such as asymmetric homologation, conjugate additions, and cross-coupling reactions, providing access to a wider range of enantioenriched chiral building blocks. scispace.comresearchgate.net
Exploration of Undiscovered Reactivity Modes and Transformations
Researchers continue to uncover new ways to harness the reactivity of the C-B bond. rsc.org Future work will likely explore novel transformations of boronic esters beyond traditional cross-coupling, such as photoredox-catalyzed reactions, radical functionalizations, and the development of new multicomponent reactions. This will expand the synthetic utility of boronic esters and enable the construction of previously inaccessible molecular architectures.
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
Artificial intelligence (AI) and machine learning (ML) are becoming powerful tools in chemical research. beilstein-journals.orgnih.govbeilstein-journals.org In the context of boronic ester chemistry, AI and ML algorithms can be used to predict the outcomes of reactions, optimize reaction conditions with minimal experimentation, and even design new catalysts and reagents. researchgate.netduke.edu This integration has the potential to significantly accelerate the pace of discovery and development in organic synthesis. nih.gov
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes and purification methods for 4-bromo-3-methylphenylboronic acid pinacol ester?
- Methodology :
- Synthesis : This compound is typically synthesized via Miyaura borylation, where a brominated aryl halide undergoes palladium-catalyzed coupling with bis(pinacolato)diboron. Alternatively, esterification of 4-bromo-3-methylphenylboronic acid with pinacol in anhydrous conditions (e.g., using toluene as a solvent under reflux) is common .
- Purification : Use silica gel column chromatography with hexane/ethyl acetate (gradient elution) to isolate the product. Cold recrystallization from ethanol/water mixtures can further enhance purity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodology :
- Spectroscopy : and NMR to confirm substituent positions and boronic ester formation. NMR (~30 ppm for boronic esters) verifies boron environment.
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) to confirm molecular ion peaks (expected m/z ~296.99 for CHBBrO) .
- X-ray Crystallography : If single crystals are obtained (e.g., via slow evaporation in dichloromethane/hexane), use SHELX programs for structure refinement .
Q. What are the optimal storage conditions to prevent degradation?
- Methodology : Store at 0–6°C in airtight, amber vials under inert gas (argon/nitrogen) to minimize hydrolysis and oxidative deboronation. Monitor stability via periodic NMR analysis .
Advanced Research Questions
Q. How can reaction conditions be optimized for Suzuki-Miyaura coupling using this boronic ester?
- Methodology :
- Catalyst Systems : Test Pd(PPh) or PdCl(dppf) with bases like KCO in THF/water mixtures.
- Molar Ratios : Optimize aryl halide:boronic ester ratios (1:1.2–1.5) to account for steric hindrance from the methyl group.
- Kinetic Analysis : Use in situ NMR (if fluorinated substrates) or GC-MS to track reaction progress .
Q. What are the mechanistic implications of the bromo and methyl substituents on cross-coupling efficiency?
- Methodology :
- Electronic Effects : The electron-withdrawing bromo group enhances oxidative addition but may slow transmetallation. The methyl group introduces steric hindrance, requiring bulky ligands (e.g., SPhos) to mitigate.
- DFT Studies : Model transition states using Gaussian or ORCA to compare activation energies with analogous derivatives (e.g., 4-bromo-2-methyl analogs) .
Q. How can researchers resolve low yields in cross-couplings involving this substrate?
- Methodology :
- Impurity Analysis : Check for boronic acid byproducts via NMR. Repurify using silica gel chromatography if necessary.
- Oxygen Sensitivity : Ensure rigorous degassing of solvents and use Schlenk techniques. Add radical scavengers (e.g., BHT) to suppress homocoupling .
Q. What alternative applications exist beyond Suzuki-Miyaura couplings?
- Methodology :
- Chan-Lam Coupling : Test Cu(OAc)/pyridine systems for C–N bond formation with amines.
- Photoredox Catalysis : Explore visible-light-mediated arylations using [Ir(ppy)] and Ni co-catalysts .
Q. How does the compound’s stability vary under thermal or photolytic stress?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
